

Quantitative Analysis of Butenedioate Isomers in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: *Butenedioate*

Cat. No.: *B8557255*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenedioate, existing primarily as the geometric isomers fumaric acid and maleic acid, is a key intermediate in various metabolic pathways, including the Krebs cycle. Accurate quantification of these isomers in biological matrices is crucial for understanding cellular metabolism, diagnosing certain metabolic disorders, and in pharmacokinetic studies where fumaric acid may be used as a counter-ion in drug formulations.^[1] This application note provides a detailed protocol for the sensitive and selective quantification of **butenedioate** isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and widely adopted analytical technique for this purpose.^[1] The method is optimized for the analysis of plasma and serum samples, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

Materials and Reagents

- Fumaric acid (≥99.0%)
- Maleic acid (≥99.0%)

- Fumaric acid- $^{13}\text{C}_4$ (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Control human plasma/serum

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for preparing plasma and serum samples for LC-MS/MS analysis of small molecules like **butenedioate**. Acetonitrile is a commonly used solvent for this purpose as it efficiently removes proteins.[\[2\]](#)[\[3\]](#)

Protocol:

- Allow frozen plasma/serum samples to thaw on ice.
- To 100 μL of plasma/serum in a microcentrifuge tube, add 300 μL of cold acetonitrile containing the internal standard (Fumaric acid- $^{13}\text{C}_4$). The use of a 3:1 solvent-to-sample ratio is effective for protein removal.[\[3\]](#)
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Note on Analyte Stability: Endogenous fumarate can be converted to malate by the enzyme fumarase in biological samples. For studies where this conversion is a concern, the addition of a fumarase inhibitor like citric acid to the collection tubes may be necessary.[\[1\]](#)

Liquid Chromatography

The separation of the isobaric compounds, maleic and fumaric acid, is critical for their individual quantification.^[4] A mixed-mode or reversed-phase column can achieve this separation.

Parameter	Condition 1	Condition 2
Column	Mixed-Mode (e.g., Atlantis PREMIER BEH C18 AX, 100 x 2.1 mm, 1.7 µm)	Reversed-Phase (e.g., Cogent Diamond Hydride™, 150 x 2.1 mm, 4 µm) ^[4]
Mobile Phase A	10 mM Ammonium formate in water, pH 2.6	0.1% Ammonium Formate in Water ^[4]
Mobile Phase B	10 mM Ammonium formate in 90:10 Acetonitrile:Water	90% Acetonitrile / 10% Water / 0.1% Ammonium Formate ^[4]
Flow Rate	0.4 mL/min	0.4 mL/min ^[4]
Gradient Program	Time (min)	%B
0.0	90	
1.0	90	
5.0	20	
5.1	90	
7.0	90	
Injection Volume	5 µL	5 µL
Column Temperature	40°C	40°C

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

Parameter	Setting
Ionization Mode	ESI Negative
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
MRM Transitions	See Table 1 below

Table 1: MRM Transitions for **Butenedioate** Isomers and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Fumaric Acid	115.0[5]	71.1[5]	6[5]
Maleic Acid	115.0[4]	User Optimized	User Optimized
Fumaric acid- ¹³ C ₄ (IS)	119.0[5]	74.0[5]	5[5]

Note: The product ion for maleic acid should be optimized by the user, though it is often the same as fumaric acid, necessitating robust chromatographic separation.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of fumaric acid, compiled from various studies.

Table 2: Linearity and Sensitivity

Analyte	Linear Range (μM)	R ²	LOD (μM)	LOQ (μM)	Reference
Fumaric Acid	0.5 - 200	0.9992	0.1	0.5	[5]

Table 3: Accuracy and Precision

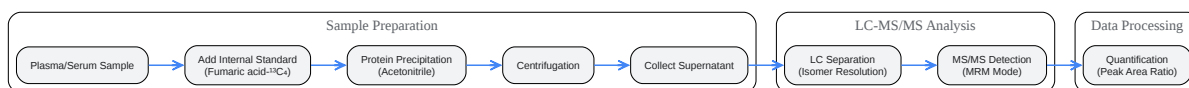
Analyte	Concentration Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Reference
Fumaric Acid	Low QC	< 12%	< 20%	92 - 120%	[6]
Mid QC	< 12%	< 20%	92 - 120%	[6]	
High QC	< 12%	< 20%	92 - 120%	[6]	

Table 4: Recovery

Analyte	Matrix	Recovery (%)	Reference
Fumaric Acid	Plasma	98.7 - 102.4%	[7]

Visualizations

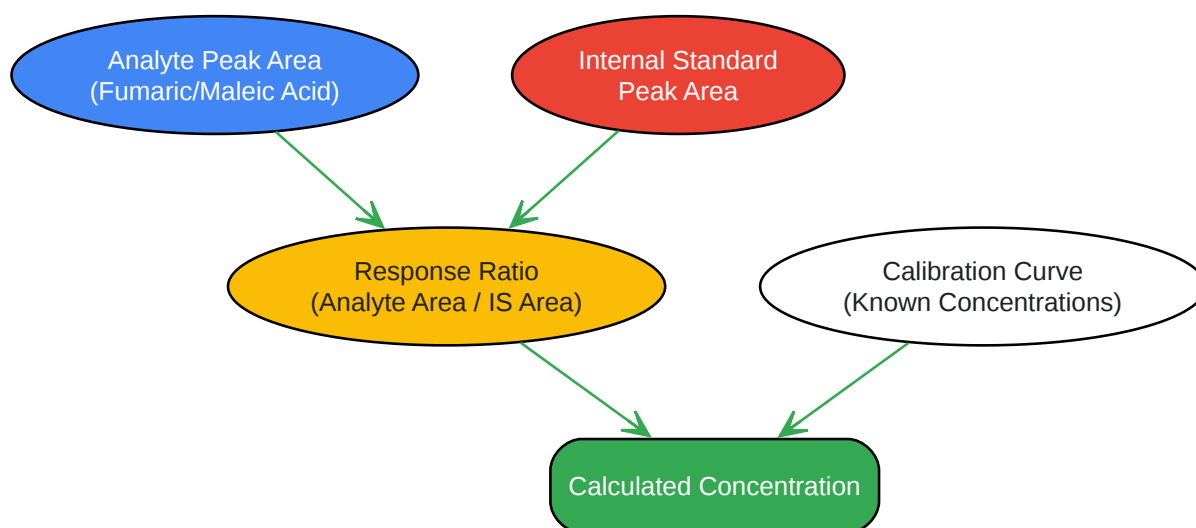
Experimental Workflow



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Caption: Overview of the analytical workflow for **butenedioate** quantification.

Logical Relationship for Quantification



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Caption: Logic for calculating analyte concentration using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of **butenedioate** isomers in biological matrices. The protocol, encompassing a simple protein precipitation step and optimized chromatographic and mass spectrometric conditions, demonstrates excellent sensitivity, accuracy, and precision. This application note serves as a comprehensive guide for researchers requiring accurate measurement of fumaric and maleic acid for metabolic research and clinical applications.

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